9,9-Dimethyl-9-silafluorene
Description
Properties
IUPAC Name |
5,5-dimethylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFTKVGILQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159991 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-68-1 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13688-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The most widely cited synthesis involves a two-step sequence:
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Lithium-halogen exchange of 2,2′-dibromo-1,1′-biphenyl with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).
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Salt metathesis with 1,1,2,2-tetrachloro-1,2-dimethyldisilane (Me₂Si₂Cl₄) at room temperature.
The reaction proceeds via nucleophilic displacement, where the dilithium intermediate attacks the silicon-chlorine bonds.
Experimental Protocol
Reagents:
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2,2′-Dibromo-1,1′-biphenyl (1.0 equiv)
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n-BuLi (2.2 equiv, 2.5 M in hexanes)
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Me₂Si₂Cl₄ (0.5 equiv)
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Anhydrous THF
Procedure:
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Cool THF to −78°C under argon.
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Add n-BuLi dropwise to the dibromobiphenyl solution.
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Stir for 2 hr to form the dilithium intermediate.
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Warm to 0°C and add Me₂Si₂Cl₄.
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Stir for 12 hr at room temperature.
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Quench with H₂O, extract with diethyl ether, and purify via sublimation.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | Differential Scanning Calorimetry |
| Si–C (aromatic) Bond | 1.882–1.892 Å | X-Ray Diffraction |
| Si–C (methyl) Bond | 1.865–1.868 Å | X-Ray Diffraction |
| Purity | >99% (NMR) | ¹H/¹³C NMR |
Direct Lithiation of Biphenyl Derivatives
Reaction Overview
An alternative method generates 2,2′-dilithiobiphenyl in situ from 2,2′-dibromobiphenyl and n-BuLi, followed by reaction with dimethyldichlorosilane (Me₂SiCl₂).
Experimental Protocol
Reagents:
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2,2′-Dibromobiphenyl (1.0 equiv)
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n-BuLi (2.2 equiv)
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Me₂SiCl₂ (1.1 equiv)
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Triethylamine (NEt₃, 1.1 equiv)
Procedure:
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Generate 2,2′-dilithiobiphenyl in diethyl ether at −78°C.
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Add Me₂SiCl₂ and NEt₃ in THF.
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Stir for 2 hr at −78°C, then warm to room temperature.
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Filter precipitate and purify via sublimation.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Crystal System | Monoclinic | X-Ray Diffraction |
| Space Group | P2₁/c | X-Ray Diffraction |
| Si–C (aromatic) Bond | 1.878–1.885 Å | X-Ray Diffraction |
| Si–C (methyl) Bond | 1.860–1.863 Å | X-Ray Diffraction |
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Key Limitation |
|---|---|---|---|
| Lithium-Halogen Exchange | 62% | Laboratory | Requires strict anhydrous conditions |
| Direct Lithiation | 80% | Pilot-scale | Higher reagent stoichiometry |
The direct lithiation method offers superior yields but consumes excess Me₂SiCl₂, increasing costs for large-scale production.
Reaction Kinetics
Density functional theory (DFT) calculations reveal that the lithium-halogen exchange pathway has a lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to direct lithiation (ΔG‡ = 22.3 kcal/mol). This explains the faster reaction times observed in Method 1.
Optimization Strategies
Solvent Effects
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) increases yields to 68% in Method 1 due to improved solubility of the dilithium intermediate.
Catalytic Approaches
Recent studies show that adding 5 mol% CuI accelerates Si–Si bond formation, reducing reaction time from 12 hr to 4 hr in Method 1.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-9-silafluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo electrophilic substitution reactions, where functional groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silafluorenes depending on the electrophile used.
Scientific Research Applications
Organic Electronics
DMSF has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of silicon into the aromatic framework of DMSF enhances the electronic properties, making it suitable for charge transport applications.
- Charge Transport : DMSF exhibits good charge mobility due to its planar structure and delocalized π-electron system. This property is crucial for the performance of OLEDs and OPVs, where efficient charge transport is necessary for device efficiency.
- Stability : The presence of silicon in the structure contributes to the thermal and photochemical stability of devices fabricated with DMSF, which is essential for long-term operation.
Photonic Applications
DMSF's optical properties make it an attractive candidate for photonic applications. Its ability to emit light upon excitation allows it to be used in:
- Fluorescent Materials : DMSF can serve as a fluorescent probe in biological imaging due to its strong photoluminescence. This application is particularly useful in cell imaging and tracking.
- Light Emitting Devices : The compound can be utilized in the development of light-emitting diodes that require specific emission wavelengths, making it valuable for display technologies.
Functionalization and Building Block for Advanced Materials
The ability to functionalize DMSF opens avenues for creating novel materials with tailored properties:
- Regioselective Functionalization : Researchers have developed methods to selectively modify the DMSF backbone, allowing for the introduction of various functional groups. This versatility enables the synthesis of complex molecules that can be used in advanced materials science .
- Polymer Chemistry : DMSF can act as a building block for silicone-based polymers, which are known for their flexibility and durability. These polymers find applications in coatings, adhesives, and sealants.
Case Studies and Research Findings
Several studies have documented the applications of DMSF across different fields:
Mechanism of Action
The mechanism by which 9,9-Dimethyl-9-silafluorene exerts its effects is primarily through its electronic properties. The silicon atom in the compound allows for unique interactions with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with electrophilic and nucleophilic agents, leading to the formation of stable intermediates and products .
Comparison with Similar Compounds
9,9-Dimethylfluorene (Carbon Analogue)
Structure : Replaces silicon with carbon (C₁₅H₁₄, CAS 4569-45-3).
Key Differences :
9-Bromo-9-borafluorene
Synthesis : Derived from this compound by reacting with BBr₃ .
Structural Features :
- Rigid planar structure (r.m.s. deviation ≤ 0.021 Å).
- Boron center with Br substituent, enabling further functionalization.
Comparison :
9,9'-Dimethyl-9,9'-bifluorenyl
Structure : Two fluorene units linked at the 9-positions (C₂₈H₂₂, CAS 15300-82-0) .
Key Differences :
Applications : Bifluorenyl derivatives are studied for optoelectronic applications due to extended conjugation .
9,9-Bis(4-hydroxyphenyl)-9-silafluorene
Structure : Silicon bridge with hydroxyphenyl substituents .
Comparison :
Data Tables
Biological Activity
9,9-Dimethyl-9-silafluorene (C14H14Si) is a silicon-containing polycyclic aromatic hydrocarbon that has garnered interest due to its unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and biological effects.
The compound is characterized by a molecular weight of approximately 210.35 g/mol and exhibits a melting point of 60-61 °C and a boiling point of 298 °C. Its density is recorded at 1.05 g/cm³, and it is typically stored at room temperature under appropriate conditions to maintain stability .
Synthesis
The synthesis of this compound involves the reaction of 2,2'-dilithio biphenylene with dichlorodimethylsilane. This method has been refined over the years to improve yield and purity. The compound can also serve as a precursor for various derivatives, including 9-borafluorenes, which are synthesized through transmetalation reactions .
Anticancer Properties
Recent studies have indicated that compounds derived from silafluorenes exhibit significant anticancer activity. For instance, derivatives of silafluorene have shown promise in inhibiting the growth of cancer cell lines such as A549 (lung carcinoma) and LNCaP (prostate cancer). In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. These studies reveal that the compound possesses free radical scavenging capabilities comparable to established antioxidants. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .
Electrophilic Reactivity
The biological implications of this compound's electrophilic reactivity have been explored in detail. The compound can undergo electrophilic substitutions, leading to the formation of various derivatives that may exhibit enhanced biological activities. For example, nitration and Friedel-Crafts reactions yield products that are potentially more active against specific biological targets .
Case Studies
- Cell Viability Assays : In a study examining the effects on A549 cells, treatment with silafluorene derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values obtained were significantly lower than those observed with conventional chemotherapeutics.
- Antioxidant Testing : A comparative analysis using DPPH assays showed that this compound exhibited an IC50 value of approximately 7.93 μg/mL, indicating strong antioxidant capacity compared to Trolox (IC50 = 13.83 μg/mL) .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H14Si |
| Molecular Weight | 210.35 g/mol |
| Melting Point | 60-61 °C |
| Boiling Point | 298 °C |
| Density | 1.05 g/cm³ |
| Antioxidant IC50 | ~7.93 μg/mL |
| Cell Line Tested | A549 (lung carcinoma), LNCaP |
Q & A
Q. What are the established synthetic routes for preparing 9,9-Dimethyl-9-silafluorene, and what are their key methodological considerations?
The primary synthesis involves reacting 2,2′-dilithio biphenylene with dichlorodimethylsilane (Me₂SiCl₂) in tetrahydrofuran (THF) at low temperatures (195 K). Triethylamine is added to neutralize HCl byproducts. Post-reaction purification via sublimation yields high-purity crystals (80% yield). Key steps include strict temperature control to prevent side reactions and sublimation to remove impurities . Key reagents :
- 2,2′-Dibromobiphenylene → generates dilithio intermediate with nBuLi
- Me₂SiCl₂ and NEt₃ in THF
Q. How is the crystal structure of this compound characterized, and what are its critical structural parameters?
Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with two nearly identical molecules per asymmetric unit. Structural highlights:
Q. What spectroscopic techniques are used to validate the purity and structure of this compound?
- ¹H/¹³C NMR : Peaks at δ 0.43 ppm (MeSi) and aromatic protons (δ 7.28–7.83 ppm) confirm substitution patterns .
- X-ray crystallography : Resolves bond lengths/angles and molecular packing (herringbone pattern) .
- Mass spectrometry : Validates molecular weight (210.34 g/mol) .
Advanced Research Questions
Q. How does the strained silafluorene ring influence regioselective functionalization?
The reduced C–Si–C angle (91°) introduces steric and electronic effects, directing electrophilic substitution to the electron-rich 2- and 7-positions. For example, bromination and nitration of 2-methoxy-9-silafluorene under mild conditions favor the 4-position due to methoxy-group electron donation. This regioselectivity enables synthesis of asymmetrically substituted derivatives for π-conjugated materials .
Q. What methodologies address challenges in analyzing electronic properties of this compound-based polymers?
- Cyclic voltammetry : Measures redox potentials (e.g., 4,6-bis(dimesitylboryl)dibenzofuran derivatives show reversible waves at −1.2 V vs. Fc⁺/Fc) .
- Fluorescence spectroscopy : Copolymers with silafluorene-fluorene backbones exhibit blue emission (λₑₘ ≈ 475 nm) and quantum yields up to 100%. Solid-state vs. solution-phase comparisons reveal minimal Stokes shifts, indicating structural rigidity .
Q. How do structural modifications impact applications in optoelectronics and sensing?
- OLEDs : 9,9-Diarylfluorene derivatives achieve UV emission (4.0 eV bandgap) via conjugation with silafluorene, enhancing charge transport .
- Explosives detection : Silafluorene-fluorene copolymers act as dual-mode sensors—quenching upon initial explosive contact (e.g., Tetryl, 1 pg/cm² detection limit) and "turn-on" fluorescence after UV-induced photochemical oxidation to fluorenone .
Q. What computational or experimental approaches resolve contradictions in crystallographic data interpretation?
- Rietveld refinement : Resolves ambiguities in displacement parameters (e.g., anisotropic vs. isotropic models for H atoms) .
- DFT calculations : Predicts bond strain effects (e.g., Si–C vs. C–C bond lengths) and validates experimental angles .
- Twinning analysis : Addresses racemic twinning in diffraction data (e.g., 68:32 twin ratio refined via SHELXL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
